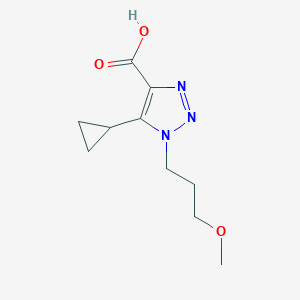

5-Cyclopropyl-1-(3-methoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18258672

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O3 |

|---|---|

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 5-cyclopropyl-1-(3-methoxypropyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O3/c1-16-6-2-5-13-9(7-3-4-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |

| Standard InChI Key | TWXXGMKNUUYAOG-UHFFFAOYSA-N |

| Canonical SMILES | COCCCN1C(=C(N=N1)C(=O)O)C2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms. At position 1, a 3-methoxypropyl group () is attached, while a cyclopropyl moiety () occupies position 5. The carboxylic acid functional group at position 4 enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .

Table 1: Key Structural and Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

-

-NMR: Peaks at δ 1.0–1.2 ppm (cyclopropyl protons), δ 3.3 ppm (methoxy group), and δ 4.2 ppm (methylene protons adjacent to the triazole ring).

-

-NMR: Signals at δ 170 ppm (carboxylic acid carbonyl) and δ 145–150 ppm (triazole carbons).

Mass spectrometry (MS) reveals a molecular ion peak at m/z 225.24, consistent with the molecular weight.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis leverages "Click" chemistry, specifically the CuAAC reaction, which offers high regioselectivity and yields under mild conditions .

Reaction Scheme:

Table 2: Typical Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Water/tert-butanol (1:1) |

| Catalyst | Copper(II) sulfate/sodium ascorbate |

| Temperature | 25–50°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

The methoxypropyl group is introduced via alkylation of the triazole nitrogen, while the cyclopropyl moiety is incorporated through cyclopropanation of a precursor alkyne.

Green Chemistry Considerations

Aqueous reaction media reduce environmental impact, and the catalyst’s reusability aligns with sustainable practices.

Biological Activities and Mechanisms

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Molecular docking studies suggest inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

Table 3: Biological Activity Profile

| Target | Activity (IC/MIC) | Mechanism Proposed |

|---|---|---|

| Candida albicans | 16 µg/mL | CYP51 inhibition |

| MCF-7 cells | 12.5 µM | Proteasome inhibition |

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as esterification of the carboxylic acid or variation of the methoxypropyl chain, are being explored to enhance bioavailability and target affinity.

Drug Delivery Systems

The compound’s solubility enables formulation as nanoparticles or liposomal carriers, improving tissue penetration and reducing off-target effects.

Future Perspectives

In Vivo Studies

Rodent models are needed to evaluate pharmacokinetics and toxicity. Reproductive toxicity predictions using QSAR models (e.g., DEREKfW) could prioritize safe derivatives .

Structural Analogues

Comparative studies with phenyl-substituted triazoles (e.g., 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) may elucidate substituent effects on activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume